Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate
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Overview
Description
Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of triethoxysilyl groups and an oxirane ring, which contribute to its reactivity and versatility in chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate typically involves the reaction of 3-(triethoxysilyl)propylamine with oxirane-2,3-dicarboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like toluene and catalysts such as sodium tetrasulfide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can convert the oxirane ring to alcohols.
Substitution: The triethoxysilyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include diols, alcohols, and substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate involves the interaction of its functional groups with various molecular targets. The triethoxysilyl groups can form strong bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. The oxirane ring can undergo ring-opening reactions, allowing for further functionalization and cross-linking .
Comparison with Similar Compounds
Similar Compounds
Bis[3-(trimethoxysilyl)propyl]amine: Similar in structure but contains trimethoxysilyl groups instead of triethoxysilyl groups.
Bis(triethoxysilylpropyl)tetrasulfide: Contains a tetrasulfide linkage instead of an oxirane ring.
Uniqueness
Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate is unique due to the presence of both triethoxysilyl groups and an oxirane ring, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in applications requiring strong adhesion and functionalization capabilities .
Properties
CAS No. |
90137-44-3 |
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Molecular Formula |
C22H44O11Si2 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
bis(3-triethoxysilylpropyl) oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C22H44O11Si2/c1-7-27-34(28-8-2,29-9-3)17-13-15-25-21(23)19-20(33-19)22(24)26-16-14-18-35(30-10-4,31-11-5)32-12-6/h19-20H,7-18H2,1-6H3 |
InChI Key |
OEMMKVDWYQMQMO-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOC(=O)C1C(O1)C(=O)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
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